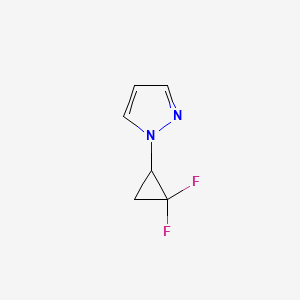

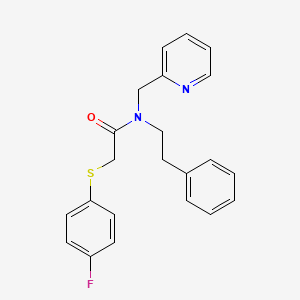

![molecular formula C12H12F3N3 B2791402 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine CAS No. 1152524-46-3](/img/structure/B2791402.png)

4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the carbon atom often linked to a more electronegative atom .

Synthesis Analysis

While specific synthesis methods for “4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine” are not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The trifluoromethyl group can be introduced through various methods, such as the use of trifluoromethylbenzylamine .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine, also known as 4-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine:

Pharmaceutical Development

This compound has shown potential as a pharmaceutical intermediate. Its unique structure, featuring both a pyrazole ring and a trifluoromethyl group, makes it a valuable candidate for drug design and synthesis. Researchers are exploring its use in developing new medications, particularly those targeting inflammatory and autoimmune diseases due to its potential anti-inflammatory properties .

Agricultural Chemistry

In the field of agricultural chemistry, 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is being investigated for its use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests and weeds makes it a promising candidate for developing new agrochemicals that are more effective and environmentally friendly .

Material Science

This compound is also being studied for its applications in material science. Its unique chemical properties, such as thermal stability and resistance to degradation, make it suitable for use in the synthesis of advanced materials. These materials could be used in various industries, including electronics and aerospace, where durability and performance are critical .

Catalysis

In catalysis, 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is being explored as a ligand in catalytic reactions. Its structure allows it to form stable complexes with metals, which can then be used to catalyze a variety of chemical reactions. This has potential applications in industrial processes, where efficient and selective catalysts are essential .

Synthetic Organic Chemistry

Finally, in synthetic organic chemistry, 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal starting material for constructing a wide range of chemical entities, which can then be used in various research and industrial applications.

ChemicalBook ChemicalBook Thermo Fisher Sigma-Aldrich : ChemicalBook : ChemicalBook : Thermo Fisher : Sigma-Aldrich

properties

IUPAC Name |

4-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c1-8-6-17-18(11(8)16)7-9-2-4-10(5-3-9)12(13,14)15/h2-6H,7,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUANDNVTAPELNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC=C(C=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

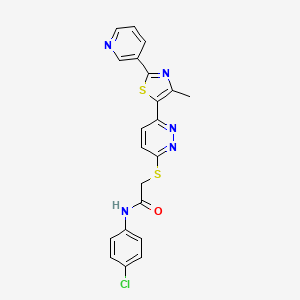

![5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2791326.png)

![4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791330.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2791334.png)

![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)

![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)

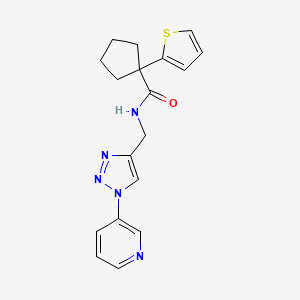

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2791341.png)